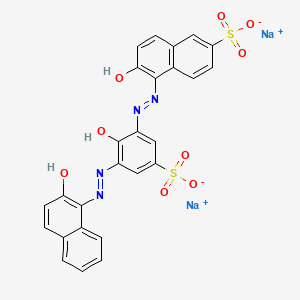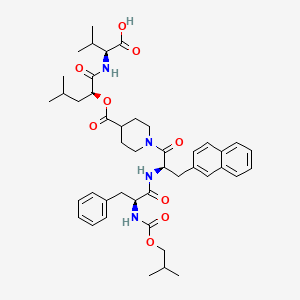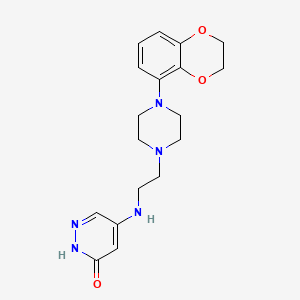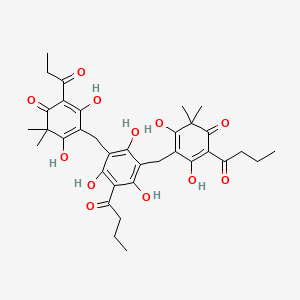
Filixic acid pbb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Filixic acid pbb is a naturally occurring compound found in the male fern, Dryopteris filix-mas. It is one of the main components of natural filixic acid, which is a mixture of six homologues. This compound is known for its pale-yellow crystalline form and has been studied for its potential medicinal properties, particularly as an anthelmintic .
Preparation Methods
Filixic acid pbb can be isolated from the male fern through a series of extraction and purification steps. The raw filixic acid is first extracted using ethyl acetate. The crude extract is then purified by treatment with methanol, followed by recrystallization from ethyl acetate to obtain this compound in its pure form . Industrial production methods may involve similar extraction and purification techniques, scaled up to meet production demands.
Chemical Reactions Analysis
Filixic acid pbb undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of phloroglucinol derivatives.
Biology: Filixic acid pbb has shown potential as an anthelmintic agent, effective against intestinal parasites.
Medicine: Research has explored its use in developing new therapeutic agents for treating parasitic infections.
Industry: This compound is used in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of filixic acid pbb involves its interaction with specific molecular targets in parasitic organisms. It is believed to disrupt the normal functioning of the parasite’s muscles, leading to paralysis and eventual death. The exact molecular pathways and targets involved in this process are still under investigation, but it is known that this compound affects the parasite’s neuromuscular system .
Comparison with Similar Compounds
Filixic acid pbb is part of a family of compounds known as filicins, which are phloroglucinol derivatives. Similar compounds include:
Filixic acid bbb: Another major component of natural filixic acid, with similar properties and applications.
Filixic acid abp: Found in Dryopteris dickinsii, with a slightly different molecular structure.
Filixic acid abb: Isolated from Dryopteris sieboldii, known for its unique chemical properties.
This compound stands out due to its specific molecular structure and its effectiveness as an anthelmintic agent. Its unique combination of functional groups and molecular configuration contributes to its distinct reactivity and biological activity.
Properties
CAS No. |
49582-09-4 |
|---|---|
Molecular Formula |
C35H42O12 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
4-[[3-butanoyl-5-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C35H42O12/c1-8-11-20(37)22-26(40)15(13-17-28(42)23(19(36)10-3)32(46)34(4,5)30(17)44)25(39)16(27(22)41)14-18-29(43)24(21(38)12-9-2)33(47)35(6,7)31(18)45/h39-45H,8-14H2,1-7H3 |
InChI Key |
PJRUOUPLKFHEIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CC)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


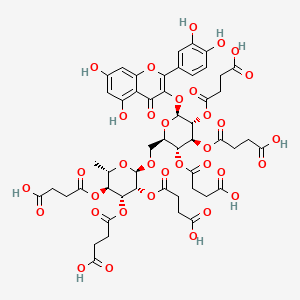


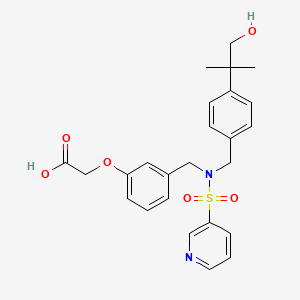
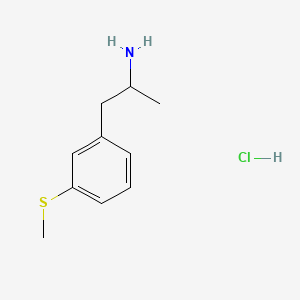

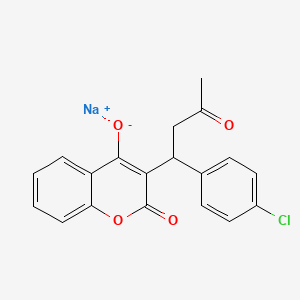
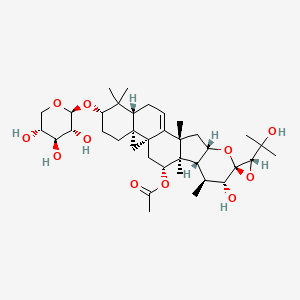
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
